4-[2-[(Aminooxy)methyl]phenyl]morpholine
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Overview
Description
O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine is a compound that features a morpholine ring attached to a phenyl group, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine typically involves the reaction of 2-(morpholin-4-yl)phenylamine with hydroxylamine derivatives. One common method includes the use of ethanol as a solvent, where the reactants are refluxed for a specific period to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the phenyl and hydroxylamine groups.
Phenylhydroxylamine: Contains the hydroxylamine group attached to a phenyl ring but lacks the morpholine moiety.
Uniqueness
O-{[2-(morpholin-4-yl)phenyl]methyl}hydroxylamine is unique due to the combination of the morpholine ring and the hydroxylamine group attached to a phenyl ring
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
O-[(2-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
InChI Key |
FUVHKDOPZUPARA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CON |
Origin of Product |
United States |
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